molecular formula C7H11LiO4 B2890020 Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate CAS No. 2580210-37-1

Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate

Cat. No.: B2890020
CAS No.: 2580210-37-1
M. Wt: 166.1
InChI Key: UGXAXKXJWQBTNF-UHFFFAOYSA-M
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Description

Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate is a chemical compound with the molecular formula C7H11LiO4. This compound is characterized by the presence of a lithium ion, a hydroxyoxetane ring, and a methylpropanoate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate typically involves the reaction of 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Ion-exchange reactions can be carried out using various salts, such as sodium chloride (NaCl) or potassium bromide (KBr).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new lithium salts with different cations.

Scientific Research Applications

Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate involves its interaction with various molecular targets, including enzymes and proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Lithium acetate
  • Lithium oxalate
  • Lithium citrate

Comparison

Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate is unique due to the presence of the hydroxyoxetane ring, which imparts distinct chemical properties compared to other lithium salts. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

IUPAC Name

lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4.Li/c1-6(2,5(8)9)7(10)3-11-4-7;/h10H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXAXKXJWQBTNF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C(=O)[O-])C1(COC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11LiO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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